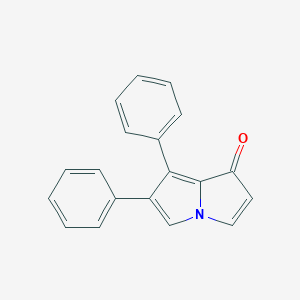

6,7-Diphenyl-1-pyrrolizinone

Description

Structure

3D Structure

Properties

CAS No. |

105508-03-0 |

|---|---|

Molecular Formula |

C19H13NO |

Molecular Weight |

271.3 g/mol |

IUPAC Name |

6,7-diphenylpyrrolizin-1-one |

InChI |

InChI=1S/C19H13NO/c21-17-11-12-20-13-16(14-7-3-1-4-8-14)18(19(17)20)15-9-5-2-6-10-15/h1-13H |

InChI Key |

YJFVWUAYZMPCSO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CN3C=CC(=O)C3=C2C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=CC(=O)C3=C2C4=CC=CC=C4 |

Other CAS No. |

105508-03-0 |

Synonyms |

1-DAPON 6,7-diphenyl-1-pyrrolizinone |

Origin of Product |

United States |

Synthetic Methodologies for 6,7 Diphenyl 1 Pyrrolizinone and Congeneric Pyrrolizinones

Evolution of Pyrrolizinone Synthetic Strategies

The synthesis of the pyrrolizinone core, a significant heterocyclic scaffold found in numerous natural products, has been a subject of extensive research. journalcsij.com Initial strategies often involved multi-step sequences that, while effective, were sometimes limited in scope and efficiency. Over time, synthetic approaches have evolved towards more elegant and efficient methods, including cycloaddition reactions, tandem processes, and one-pot multicomponent reactions. chimicatechnoacta.rursc.org

Key developments have centered on the strategic formation of the bicyclic system, often targeting the creation of the five-membered pyrrole (B145914) ring fused to a five-membered lactam ring. Early methods frequently relied on the derivatization of pre-formed pyrrole rings. More contemporary strategies focus on constructing the pyrrolizinone skeleton through convergent pathways that build the heterocyclic system from acyclic or monocyclic precursors. The drive for efficiency and atom economy has led to the development of domino reactions and catalyst-free protocols, which streamline the synthetic process by reducing the number of intermediate purification steps. researchgate.netacs.org

Established Synthetic Pathways

Several robust and well-documented pathways have been established for the synthesis of the pyrrolizinone ring system. These methods often rely on classical organic reactions adapted for this specific heterocyclic target.

Cyclocondensation Reactions in Pyrrolizinone Construction

Cyclocondensation reactions are a cornerstone in heterocyclic chemistry, involving the formation of a ring from two or more molecules with the elimination of a small molecule like water or alcohol. While direct examples for 6,7-Diphenyl-1-pyrrolizinone are not extensively documented under this specific category, the strategy is widely applied to analogous systems. For instance, the reaction of 1,3-dicarbonyl compounds or their equivalents with appropriate nitrogen-containing nucleophiles is a classic route. researchgate.net

In a related context, the cyclocondensation of 4-acyl-5-phenyl-2,3-furandiones with hydrazines is used to produce pyrazole (B372694) derivatives, showcasing how furandiones can act as effective synthons for five-membered heterocycles. researchgate.net Similarly, substituted thiobarbituric acids undergo cyclocondensation with arylidene derivatives to yield complex heterocyclic systems like pyranopyrimidines, demonstrating the power of this approach in building fused rings. journalcsij.com These examples underscore the potential of cyclocondensation strategies for accessing diverse heterocyclic cores, including the pyrrolizinone framework, by selecting appropriate precursors.

Intramolecular Cyclization Approaches to the Pyrrolizinone Core

Intramolecular cyclization is one of the most prevalent and effective strategies for constructing the pyrrolizinone skeleton. This approach involves forming one of the rings of the bicyclic system from a suitably functionalized linear or monocyclic precursor.

A notable example is the intramolecular Friedel-Crafts reaction. In this approach, precursors such as 4,4,4-trifluoro-3-aryl-3-(1H-pyrrol-1-yl)methylbutanoic acid methyl esters are cyclized in the presence of a Lewis acid like boron tribromide to yield 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones. chimicatechnoacta.ru This method highlights a powerful C-C bond-forming strategy to close the lactam ring onto an existing pyrrole nucleus.

Another significant intramolecular approach involves the electrocyclization of pyrrol-2-ylideneketene intermediates. These ketenes can be generated via the thermal elimination of methanol (B129727) from substituted 3-(pyrrol-2-yl)propionate methyl esters. The subsequent 6π-electrocyclization of the ketene (B1206846) intermediate directly furnishes the pyrrolizinone core. core.ac.uk

The table below summarizes representative intramolecular cyclization reactions leading to pyrrolizinone-related structures.

| Starting Material | Reagent/Condition | Product | Yield | Reference |

| 4,4,4-trifluoro-3-aryl-3-(1H-pyrrol-1-yl)methylbutanoic acid methyl esters | Boron tribromide, dichloromethane, room temp. | 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones | N/A | chimicatechnoacta.ru |

| Methyl 3-(4-methoxycarbonyl-3,5-dimethylpyrrol-2-yl)propionate | Flash Vacuum Pyrolysis (FVP) | Methyl 1,3-dimethyl-5-oxo-5H-pyrrolizine-2-carboxylate | N/A | core.ac.uk |

| N-alkenyl-2-haloanilines | Pd2(dba)3/DtPBF catalyst system | 3,4-fused tricyclic indoles (related bicyclic system) | Good | encyclopedia.pub |

N/A: Data not available in the source.

Utilization of Enaminones as Key Intermediates

Enaminones are versatile intermediates in organic synthesis due to their dual nucleophilic and electrophilic character. nih.govmdpi.com They serve as powerful building blocks for a variety of nitrogen-containing heterocycles, including pyrrolizine derivatives. A common strategy involves the cyclization of N-substituted enaminones.

For example, N-(ethoxycarbonylmethyl)enaminones, prepared via Eschenmoser sulfide (B99878) contraction, can undergo cyclization promoted by silica (B1680970) gel under microwave irradiation. nih.gov In this reaction, the enaminone surprisingly acts as an electrophile at its carbonyl group, leading to the formation of ethyl 6-aryl-2,3-dihydro-1H-pyrrolizine-5-carboxylates. nih.gov Although the final product is a dihydropyrrolizine ester rather than a pyrrolizinone, this pathway demonstrates the utility of enaminones in constructing the core bicyclic framework. The reaction proceeds in high yields and within minutes, showcasing the efficiency of this microwave-assisted approach. nih.gov

The following table details the synthesis of a dihydropyrrolizine via an enaminone intermediate, a process closely related to pyrrolizinone synthesis.

| Enaminone Precursor | Reagent/Condition | Product | Yield | Reference |

| (E)-ethyl 2-(2-(2-oxo-2-phenylethylidene)pyrrolidin-1-yl)acetate | Silica gel, xylene, microwave, 150 °C | Ethyl 6-phenyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate | ~90% | nih.gov |

Advanced and Innovative Synthetic Routes

Modern synthetic chemistry continually seeks to improve upon established methods by developing novel routes that offer greater efficiency, milder conditions, and improved environmental compatibility.

Catalyst-Free Synthesis Protocols

A significant advancement in the synthesis of pyrrolizinones is the development of catalyst-free protocols. These methods often leverage the intrinsic reactivity of the starting materials under thermal or microwave conditions to achieve the desired transformation without the need for a metallic or acid/base catalyst. researchgate.net

One highly effective catalyst-free approach involves the reaction between 1H-Pyrrole and lactone-type 2,3-furandione (B3054831) derivatives. researchgate.net When these reactants are mixed in an anhydrous solvent such as diethyl ether at room temperature, they undergo a reaction sequence that yields a variety of substituted pyrrolizinone derivatives, including those with phenyl groups. researchgate.net This single-step process is notable for its simplicity, high yields (up to 91%), and operational ease. researchgate.net

Another innovative catalyst-free method is a three-component reaction promoted by microwave irradiation. researchgate.net The reaction of proline, an aromatic aldehyde, and a 1,3-diketone in a solvent like xylene or dioxane provides rapid access to functionalized pyrrolizinones in moderate to good yields. researchgate.netrsc.org These approaches represent a greener and more efficient alternative to traditional multi-step, catalyst-dependent syntheses. rsc.orgnih.govpku.edu.cn

The table below presents examples of catalyst-free synthetic routes to pyrrolizinones.

| Reactants | Solvent/Condition | Product Type | Yield | Reference |

| 1H-Pyrrole, 4-benzoyl-5-phenyl-2,3-furandione | Diethyl ether, room temperature | Phenyl-substituted pyrrolizinone derivative | High | researchgate.net |

| Proline, Aromatic aldehyde, 2-arylmethylene-indene-1,3-dione | 1,4-Dioxane (B91453) or xylene, microwave | Multi-functionalized pyrrolizinones | Moderate-Good | researchgate.net |

Microwave-Assisted Organic Synthesis (MAOS) in Pyrrolizinone Formation

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to enhanced reaction rates, higher yields, and improved selectivity compared to conventional heating methods. mdpi.commdpi.com This technology has been effectively applied to the synthesis of pyrrolizinone and related heterocyclic systems.

A notable application is the one-pot, three-component reaction for preparing pyrrolizidine (B1209537) and pyrrolizinone derivatives. researchgate.netresearchgate.net This method involves the microwave irradiation of proline, an aromatic aldehyde, and a 1,3-diketone in a suitable solvent like 1,4-dioxane or xylene. researchgate.netresearchgate.netresearchgate.net The process is catalyst-free and provides rapid access to multifunctionalized pyrrolizinones. researchgate.netresearchgate.net The efficiency of MAOS is highlighted by its ability to accelerate reactions that would otherwise require longer periods under thermal conditions, thereby facilitating high-throughput synthesis. mdpi.com For instance, the synthesis of substituted pyrrole derivatives, which can be precursors to pyrrolizinones, has been achieved efficiently via microwave-assisted multicomponent reactions. benthamscience.com

Table 1: Examples of Microwave-Assisted Synthesis in Pyrrole/Pyrrolizinone Formation

| Precursors | Reaction Type | Conditions | Product Type | Reference |

| Proline, Aromatic Aldehyde, 1,3-Diketone | Three-component, one-pot | Microwave irradiation, catalyst-free | Pyrrolizinones | researchgate.net, researchgate.net |

| 2-Amino acid-derived enamines | Intramolecular cyclocondensation | Microwave irradiation | Substituted 4-hydroxy-2-methyl-1H-pyrrol-3-yl-ethanones | mdpi.com |

| Aromatic aldehydes, Primary amines, Sodium diethyl oxalacetate | Three-component, one-pot | Microwave irradiation, ethanol | Polyfunctionalized 3-hydroxy-2-oxopyrroles | benthamscience.com |

| TPFPP, Glycine, Paraformaldehyde | researchgate.netCurrent time information in Minneapolis, MN, US.-dipolar cycloaddition | Microwave irradiation, 135 °C, 4h | Pyrrolidine-fused chlorin | mdpi.com |

Flash Vacuum Pyrolysis (FVP) as a Heterocyclization Method

Flash Vacuum Pyrolysis (FVP) is a specialized gas-phase technique used for intramolecular transformations at high temperatures (400-1100 °C) and under high vacuum. researchgate.netresearchgate.net The short contact times, typically in the millisecond range, allow for the formation of products that are often inaccessible through conventional solution-phase chemistry. researchgate.netuq.edu.au

FVP has proven to be an excellent method for the synthesis of pyrrolizin-3-ones. researchgate.netrsc.orgrsc.org A primary route involves the pyrolysis of pyrrol-2-ylmethylidene Meldrum's acid derivatives. rsc.orgrsc.org The mechanism proceeds through the thermal generation of a pyrrol-2-ylmethylideneketene intermediate, which undergoes an intramolecular cyclization to yield the pyrrolizin-3-one skeleton. rsc.org This method is highly efficient for producing monosubstituted pyrrolizin-3-ones with substituents at various positions on the ring system. rsc.orgrsc.org

An alternative FVP strategy utilizes 3-(pyrrol-2-yl)propenoate esters, which can also generate the key ketene intermediate upon heating, leading to a range of 2-substituted pyrrolizin-3-ones in excellent yields. rsc.org The FVP technique is characterized by its clean and often unimolecular reaction conditions, which are dominated by cleavage and pericyclic processes rather than ionic mechanisms. scripps.edu

Table 2: Synthesis of Pyrrolizin-3-ones via Flash Vacuum Pyrolysis (FVP)

| Precursor Type | Key Intermediate | Product | Yield | Reference |

| Pyrrol-2-ylmethylidene Meldrum's acid derivatives | Pyrrol-2-ylmethylideneketene | Monosubstituted pyrrolizin-3-ones | Excellent | rsc.org, rsc.org |

| 3-(Pyrrol-2-yl)propenoate esters | Pyrrol-2-ylmethylideneketene | 2-Substituted pyrrolizin-3-ones | Excellent | rsc.org |

Transition Metal-Mediated Cyclization Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, offering mild reaction conditions and high functional group tolerance. nih.govfrontiersin.org These methods are instrumental in the construction of heterocyclic rings, including the pyrrolizinone core. researchgate.net One of the most significant transition metal-mediated reactions for this purpose is Ring-Closing Metathesis (RCM). researchgate.netresearchgate.net

RCM, often employing ruthenium-based catalysts like the Hoveyda-Grubbs catalyst, is a key step in several synthetic routes to pyrrolizinones. rsc.orgnih.gov For example, a strategy starting from N-allyl imides utilizes an RCM/elimination sequence on a diene intermediate to form the aromatic pyrrole ring of the pyrrolizinone structure. rsc.orgrsc.org

Beyond RCM, other transition metals like copper have been used to catalyze cyclization reactions to form related pyrroline (B1223166) structures. nih.gov Copper catalysts can mediate heteroatom transfer radical cyclizations and intramolecular aminooxygenation of alkenylimines to produce various substituted pyrrolines. nih.gov While not always directly forming pyrrolizinones, these methods showcase the versatility of transition metals in constructing the foundational five-membered nitrogen-containing rings. nih.govnih.gov

Strategic Deployment of Specific Precursors (e.g., N-allyl imides, pyrrole derivatives, amino acid esters)

The choice of starting material is fundamental to the design of an efficient synthetic route. Several classes of precursors have been strategically employed for the synthesis of this compound and its analogs.

N-allyl imides : A facile and versatile route to pyrrolizinones begins with readily available N-allyl imides, such as N-allyl succinimide. rsc.orgrsc.org The key steps involve the nucleophilic addition of a vinyl Grignard reagent to the imide, creating a diene intermediate. rsc.org This intermediate then undergoes a one-pot Ring-Closing Metathesis (RCM) and subsequent elimination sequence to furnish the pyrrolizinone core. rsc.orgrsc.org This methodology is particularly useful for introducing a variety of substitution patterns into the saturated five-membered ring of the final product. rsc.org

Pyrrole derivatives : The direct use of the pyrrole ring as a precursor is another effective strategy. A single-step, catalyst-free approach involves the reaction of 1H-pyrrole with lactone-type 2,3-furandione derivatives. researchgate.netthieme-connect.com This reaction, conducted at room temperature, yields a diverse range of pyrrolizinone derivatives, including those with phenyl, substituted phenyl, and trifluoromethyl groups, in yields up to 91%. thieme-connect.com Other methods start with functionalized pyrroles, such as 3-(1H-pyrrol-1-yl) derivatives, which undergo intramolecular Friedel-Crafts reactions to cyclize into the dihydropyrrolizinone system. nuph.edu.uaresearchgate.net The classical Clauson–Kaas reaction is also used to prepare substituted pyrroles that serve as key intermediates for pyrrolizinone synthesis. beilstein-journals.org

Amino acid esters : Amino acids and their esters serve as valuable chiral precursors for building pyrrolizinone and related structures. nih.gov Proline, a cyclic amino acid, is a key component in the microwave-assisted, three-component synthesis of pyrrolizinones. researchgate.netresearchgate.net In another example, 3-amino-3-aryl-4,4,4-trifluorobutanoic acid methyl esters are converted into their corresponding 3-(1H-pyrrol-1-yl) derivatives, which are then cyclized to form 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones. nuph.edu.ua This demonstrates the utility of amino acid esters in introducing both diversity and specific functionalities like trifluoromethyl groups. nuph.edu.ua

Diastereoselective and Enantioselective Synthetic Approaches

The development of stereoselective methods is crucial for accessing specific isomers of complex molecules like pyrrolizinones, which is often a requirement for biological applications.

Enantioselective synthesis of substituted 2,3-dihydro-1H-pyrrolizin-1-ones has been achieved through a sequence involving an enantioselective N-allylation of N-silyl pyrroles, followed by hydrogenation and a diastereoselective Friedel-Crafts cyclization. researchgate.net A highly effective triple-tandem protocol has also been devised for the enantioselective synthesis of the pyrrolizidinone skeleton, which is closely related to pyrrolizinones. nih.gov This process uses two cooperative catalysts, a Hoveyda-Grubbs catalyst and a chiral BINOL-derived phosphoric acid, to facilitate a cross metathesis-intramolecular aza-Michael-intramolecular Michael addition sequence, generating three contiguous stereocenters with outstanding diastereo- and enantioselectivity. nih.gov

Diastereoselectivity can also be achieved in simpler transformations. For example, the catalytic hydrogenation of substituted pyrrolizin-3-ones can proceed with good diastereoselectivity, depending on the catalyst, solvent, and substitution pattern. researchgate.net Furthermore, diastereoselective 1,3-dipolar cycloaddition reactions are a powerful tool for constructing highly substituted pyrrolidine (B122466) rings, which are precursors or analogs of the pyrrolizinone system. mdpi.com

Synthesis of Functionally Diverse Pyrrolizinone Derivatives

The core pyrrolizinone scaffold can be modified to incorporate various functional groups, leading to derivatives with tailored properties. Fluorination is a particularly important modification in medicinal chemistry, and several methods have been developed to produce fluorinated pyrrolizinones.

Fluorinated Pyrrolizinone Architectures

The introduction of fluorine atoms or trifluoromethyl (-CF3) groups into the pyrrolizinone structure can significantly alter its chemical and physical properties.

A "pot-economical" process has been developed for the synthesis of a new family of fluorinated dihydropyrrolizinones. researchgate.netresearchgate.net This method starts with fluorinated enamino amides and conjugated ketones. researchgate.net The reaction sequence involves a cross-metathesis followed by a tandem cycloaromatization, enamine hydrolysis, and an intramolecular Friedel-Crafts alkylation, all occurring in a single pot to deliver the final product in good yields. researchgate.netresearchgate.net

Another efficient, two-step protocol has been established for the synthesis of 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones. nuph.edu.uaresearchgate.net The synthesis begins with the condensation of 3-amino-3-aryl-4,4,4-trifluorobutanoic acid methyl esters with 2,5-dimethoxytetrahydrofuran (B146720) to create a 3-(1H-pyrrol-1-yl) intermediate. nuph.edu.ua This precursor is then subjected to an intramolecular Friedel-Crafts cyclization using a Lewis acid like boron tribromide to yield the desired trifluoromethylated pyrrolizinone. nuph.edu.uaresearchgate.net Additionally, pyrrolizinone derivatives bearing a -CF3 substituent have been synthesized through the catalyst-free reaction of 1H-pyrrole with a trifluoromethyl-substituted 2,3-furandione. researchgate.netthieme-connect.comresearchgate.net

Phosphoryl Pyrrolizinone Compounds

The synthesis of novel phosphoryl pyrrolizinone compounds has been achieved through the intramolecular cyclization of Michael adducts. researchgate.net This method involves the Michael addition of N-heteroaromatic compounds to vinylphosphonates, which is facilitated by a scandium triflate catalyst. researchgate.net The subsequent intramolecular cyclization of the resulting Michael adducts yields (dimethoxyphosphoryl) pyrrolizin-3-ones in high yields as a single diastereomer. researchgate.net

The process begins with the synthesis of novel phosphonate (B1237965) compounds via the Michael addition of N-heteroaromatic compounds to vinylphosphonates, both aryl- and alkyl-substituted, using scandium triflate as a catalyst. researchgate.net The Michael adducts obtained from this reaction then undergo an intramolecular cyclization to produce the final (dimethoxyphosphoryl) pyrrolizin-3-one products. researchgate.net This approach provides a direct and high-yielding route to these valuable phosphorylated heterocycles. researchgate.net

| Starting Materials | Catalyst | Product | Yield |

| N-heteroaromatic compounds, Aryl- or Alkyl-substituted vinylphosphonates | Scandium triflate | (Dimethoxyphosphoryl) pyrrolizin-3-ones | High |

Synthesis of Polycyclic Systems Incorporating Pyrrolizinone Units

Several methodologies have been developed for the synthesis of complex polycyclic systems that incorporate the pyrrolizinone scaffold. These methods often involve multi-step sequences, including cycloaddition reactions and photochemical approaches, to construct intricate molecular architectures.

One notable approach is the use of a [3+2]-dipolar cycloaddition reaction. This method has been successfully employed to generate uniquely functionalized pyrrolo-pyrrolizinones, pyrido-pyrrolizinones, and azepino-pyrrolizinones. figshare.com The process starts with the Ugi condensation and subsequent oxidation to form tethered alkynamides. These intermediates then undergo a dipolar cycloaddition with trimethylsilyl (B98337) amino esters to yield the desired polycyclic N-heterocycles. figshare.com Further chemical transformations can be performed on these scaffolds to demonstrate their synthetic utility. figshare.com

Photochemical reactions also provide a powerful tool for the synthesis of complex pyrrolizinone-containing systems. An intramolecular Paternò–Büchi reaction, for instance, has been utilized to synthesize a spirocyclic pyrrolizinone. nih.gov In this process, the irradiation of a thioxasuccinimide system leads to the formation of a tetracyclic thietane (B1214591) as the major photoproduct. nih.gov Subsequent reduction of this intermediate with Raney-Ni affords the spiro pyrrolizinone. nih.gov

Free-radical cyclization presents another avenue to polyheterocycles containing pyrrole and pyridine (B92270) rings. beilstein-journals.org Additionally, a one-pot, three-component preparation of pyrrolizinone derivatives can be achieved through the microwave irradiation of proline, an aromatic aldehyde, and a 1,3-diketone. researchgate.net

More complex polycyclic structures, such as benzimidazo[2,1-a]isoquinoline-6(5H)-ones with phosphoryl substituents, have been synthesized from 2-arylbenzoimidazoles and phosphine (B1218219) oxides using a AgNO3/K2S2O8 catalytic system. oaepublish.com This method offers a straightforward route to these valuable compounds under mild conditions. oaepublish.com

| Synthetic Method | Key Intermediates/Reagents | Resulting Polycyclic System |

| [3+2]-Dipolar Cycloaddition | Tethered alkynamides, Trimethylsilyl amino esters | Pyrrolo-pyrrolizinones, Pyrido-pyrrolizinones, Azepino-pyrrolizinones |

| Intramolecular Paternò–Büchi Reaction | Thioxasuccinimide system, Raney-Ni | Spirocyclic pyrrolizinone |

| Microwave-Assisted Three-Component Reaction | Proline, Aromatic aldehyde, 1,3-Diketone | Pyrrolizinone derivatives |

| Silver-Catalyzed Radical Cyclization | 2-Arylbenzoimidazoles, Phosphine oxides, AgNO3/K2S2O8 | Phosphoryl-substituted benzimidazo[2,1-a]isoquinoline-6(5H)-ones |

Reactivity and Transformational Chemistry of Pyrrolizinone Systems

Mechanistic Studies of Cyclization Reactions Yielding Pyrrolizinone Skeletons

The formation of the pyrrolizinone core, a key structural motif in various natural products and pharmacologically active compounds, is often achieved through cyclization reactions. beilstein-journals.org A notable, catalyst-free approach involves the reaction of 1H-pyrrole with lactone-type 2,3-furandione (B3054831) derivatives at room temperature in anhydrous diethyl ether. researchgate.net This method has been successful in producing a variety of pyrrolizinone derivatives with substituents such as phenyl, substituted phenyl, and thiophene, with yields of up to 91%. researchgate.net

A proposed mechanism for certain cyclizations involves an initial isomerization of the starting enaminone from the E to the Z configuration, followed by an acid-induced cyclization. beilstein-journals.org Another pathway involves the thermal extrusion of sulfur dioxide from pyrrolo[1,2-c]thiazole-2,2-dioxides, which generates 1-azafulvenium methides. core.ac.uk These intermediates can then undergo an 1,7-electrocyclic reaction to form a transient species that rearranges to the final pyrrolizinone product. core.ac.uk

Furthermore, tandem radical-electrophilic annulations to pyrrole (B145914) have been developed, providing novel entries into azabicyclo-[3.3.0] ring systems, which are structurally related to pyrrolizinones. researchgate.net These reactions proceed through atom-transfer radical substitution followed by electrophilic cyclization. researchgate.net

Derivatization and Functionalization of the Pyrrolizinone Framework

The pyrrolizinone skeleton allows for a range of derivatization and functionalization reactions, enabling the synthesis of diverse analogs. For instance, the core structure of legonmycins A and B, which are bacterial pyrrolizidines, can be accessed from a C(7a)-functionalized pyrrolizinone derivative. beilstein-journals.org The introduction of functional groups can be achieved through various synthetic strategies.

One approach involves the use of N-allyl imides as starting materials. A sequence of nucleophilic addition of a vinyl Grignard reagent, followed by ring-closing metathesis (RCM) and elimination, affords the desired pyrrolizinone derivatives. researchgate.net Additionally, functionalized pyrroles can serve as precursors. For example, the reaction of N-substituted pyrrole-2-carboxaldehydes with N-substituted maleimides in the presence of di-tert-butyl peroxide leads to the formation of tricyclic pyrrolizine frameworks. dntb.gov.ua

The reactivity of the pyrrolizinone core itself allows for further modifications. For example, attempts have been made to functionalize the 2-, 6-, and 7-positions of the pyrrolizinone scaffold, highlighting the potential for creating a library of substituted derivatives. researchgate.net

Intramolecular Rearrangement Phenomena in Pyrrolizinone Derivatives

Intramolecular rearrangements represent a class of organic reactions where an atom or group migrates within the same molecule, leading to a structural isomer. wiley-vch.detmv.ac.inallen.in In the context of pyrrolizinone chemistry, such rearrangements can be induced by various means, including transition metal complexes. For instance, the rearrangement of 1-methyl-2,2-diphenylbicyclo[1.1.0]butane, a strained polycyclic molecule, can be induced by transition metal complexes, offering a pathway to new molecular scaffolds. acs.org

A specific type of rearrangement observed in related systems is the Curtius rearrangement. This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by various nucleophiles. uchicago.edu This has been utilized in the synthesis of complex molecules containing nitrogen heterocycles. uchicago.edu While direct examples involving 6,7-Diphenyl-1-pyrrolizinone are not explicitly detailed in the provided search results, the principles of these rearrangements are applicable to the broader class of heterocyclic compounds to which pyrrolizinones belong.

Another relevant rearrangement is the α-hydroxy-β-keto acid rearrangement–decarboxylation, which has been observed in reactions involving pyrrole and can lead to the formation of pyrrolizinone structures. dntb.gov.ua

Intermolecular Reactions of Pyrrolizinone Precursors and Analogs

The synthesis of pyrrolizinones and related systems often involves key intermolecular reactions that assemble the core structure from simpler precursors.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org This reaction is a cornerstone in the synthesis of a wide array of organic molecules. hbni.ac.innumberanalytics.com In the context of pyrrolizinone synthesis, Michael additions can be employed to construct the necessary carbon framework.

The reaction typically involves the addition of a Michael donor, such as an enolate, to a Michael acceptor. wikipedia.org The scope of nucleophiles is broad and includes not only enolates but also amines, thiols, and enamines. masterorganicchemistry.com While specific examples detailing the use of Michael additions for the direct synthesis of this compound were not prominent in the search results, this reaction is a versatile tool for creating the 1,5-dicarbonyl or related synthons that are precursors to pyrrolizinone ring systems. The conjugate addition of organolithium reagents to olefinic pyridines, where the resulting anionic intermediate is trapped by an electrophile, demonstrates the potential of this strategy in building complex heterocyclic systems. nsf.gov

1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. mdpi.com This method is particularly effective for synthesizing pyrrolidine-containing compounds, which are structurally related to pyrrolizinones. beilstein-journals.org The reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene or alkyne. beilstein-journals.org

The generation of azomethine ylides from the decarboxylative condensation of α-amino acids, like proline, with aldehydes is a common strategy. beilstein-journals.orgacs.org These ylides can then react with various dipolarophiles to afford spiro-pyrrolidines and other complex heterocyclic systems. mdpi.comresearchgate.net For instance, the 1,3-dipolar cycloaddition of an azomethine ylide generated from isatin (B1672199) and sarcosine (B1681465) with 2-arylmethylidene-2,3-dihydro-1H-pyrrolizin-1-ones yields novel dispiro[indole-3,2′-pyrrolidine-3′,2″-pyrrolizine] derivatives. researchgate.net

Furthermore, an efficient method for generating functionalized pyrrolo-pyrrolizinones involves the [3 + 2]-dipolar cycloaddition of tethered alkynamides with trimethylsilyl (B98337) amino esters. acs.org The regioselectivity of these cycloadditions can often be controlled, leading to the desired product with high specificity. mdpi.com

Michael Addition Reactions in Pyrrolizinone Synthesis

Ring-Opening and Ring-Closing Metathesis (RCM) in Pyrrolizinone Chemistry

Olefin metathesis, particularly ring-closing metathesis (RCM), has become an indispensable tool in organic synthesis for the formation of cyclic compounds. organic-chemistry.orgwikipedia.org This reaction involves the intramolecular reaction of a diene, catalyzed by transition metal complexes, most notably those based on ruthenium, to form a cycloalkene and a small volatile olefin like ethylene. wikipedia.org

RCM has been successfully applied to the synthesis of pyrrolizinone precursors and related nitrogen-containing heterocycles. For example, the RCM of diallylamines can produce pyrrolines, which can be further elaborated into pyrrolizinone systems. organic-chemistry.org The synthesis of N-Boc-3-pyrroline via RCM of N-Boc-diallylamine is a well-established procedure. orgsyn.org

Tandem metathesis reactions, such as ring-opening metathesis (ROM) followed by RCM (ROM-RCM), provide a powerful strategy for constructing complex polycyclic frameworks. researchgate.net This approach has been utilized to synthesize various 1-azabicyclo[n.3.0]alkenones, including pyrrolizinone derivatives. researchgate.net A pot-economical synthesis of fluorinated dihydropyrrolizinones has been developed, which involves a cross-metathesis reaction followed by a tandem sequence of reactions. researchgate.net The choice of catalyst, often a Grubbs-type ruthenium complex, is crucial for the efficiency and selectivity of the RCM reaction. organic-chemistry.orgorgsyn.org

Advanced Spectroscopic Elucidation Methodologies for Pyrrolizinones

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a molecule like 6,7-Diphenyl-1-pyrrolizinone, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolizinone core and the two phenyl rings.

While specific data for this compound is not available, a general analysis would involve:

Chemical Shift (δ): The protons on the phenyl groups would typically appear in the aromatic region (δ 7.0-8.0 ppm). The chemical shifts of the protons on the pyrrolizinone core would be influenced by the adjacent carbonyl group and the nitrogen atom. For instance, in related pyrrole (B145914) compounds, the protons on the five-membered ring appear at distinct chemical shifts. researchgate.net

Integration: The relative areas under the peaks would correspond to the number of protons generating the signal. For example, the signals for the phenyl groups should integrate to 10 protons in total relative to the protons on the pyrrolizinone core.

Spin-Spin Splitting (Coupling): The interaction between neighboring non-equivalent protons would cause splitting of the signals into multiplets (e.g., doublets, triplets), providing information about the connectivity of the atoms. The coupling patterns of the protons on the pyrrolizinone core would be crucial for confirming its structure.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 | 5.8 - 6.2 | Doublet | 1H |

| H-3 | 6.5 - 6.9 | Doublet | 1H |

| H-5 | 7.0 - 7.2 | Singlet | 1H |

| Phenyl-H | 7.2 - 7.6 | Multiplet | 10H |

Note: This table is a hypothetical representation and is not based on experimental data for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Key features expected in the ¹³C NMR spectrum include:

A signal for the carbonyl carbon (C=O) in the downfield region (typically δ 160-220 ppm). For example, the ester carbonyl in a 6-bromo-2,3-dihydro-1H-pyrrolizin-1-one derivative appears at approximately 161.4 ppm.

Signals for the sp²-hybridized carbons of the phenyl rings and the pyrrolizinone core in the range of δ 100-150 ppm.

The chemical shifts would be influenced by the substitution pattern and the electronic effects of the nitrogen atom and the carbonyl group.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Hypothetical Chemical Shift (ppm) |

|---|---|

| C=O | 180 - 190 |

| Phenyl-C | 125 - 140 |

| Pyrrolizinone-C | 110 - 150 |

Note: This table is a hypothetical representation and is not based on experimental data for this compound.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

Fluorine-19 NMR (¹⁹F NMR) would be a critical technique for the characterization of fluorinated derivatives of this compound. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR spectroscopy. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable structural information. While no fluorinated derivatives of this compound are reported in the searched literature, this technique would be essential for confirming the position and number of fluorine substituents in such analogs.

Two-Dimensional (2D) NMR Techniques (e.g., HMQC, COSY, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex structures. mdpi.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule, particularly within the pyrrolizinone ring and the phenyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbons. This would allow for the definitive assignment of which proton is attached to which carbon in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. This information is crucial for determining the three-dimensional structure and stereochemistry of the molecule. For instance, NOESY can be used to determine the relative orientation of the phenyl groups.

Analysis of Solvent Effects and Chemical Shift Perturbations

The chemical shifts of protons and carbons can be influenced by the solvent used for the NMR experiment. researchgate.net Running NMR spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) can lead to changes in chemical shifts (chemical shift perturbations). These changes can provide valuable information about the molecule's structure, particularly regarding the presence of hydrogen bonding sites and the polarity of different regions of the molecule. For instance, protons involved in hydrogen bonding will show a significant change in chemical shift when the solvent is changed.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from its fragmentation patterns.

For this compound, mass spectrometry would be used to:

Determine the Molecular Weight: High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of the elemental formula (C₂₁H₁₅NO).

Analyze Fragmentation Patterns: In the mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The pattern of these fragments is often characteristic of the molecule's structure. The fragmentation of the pyrrolizinone core and the loss of phenyl groups would be expected to produce a unique mass spectrum, which would help to confirm the structure. For example, studies on other pyrrolizinone derivatives have shown characteristic fragmentation patterns that are useful for their identification. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-bromo-2,3-dihydro-1H-pyrrolizin-1-one |

| Pyrroloquinoline quinone |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. bioanalysis-zone.comlabmanager.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can provide an exact mass to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

For this compound, with the molecular formula C₂₀H₁₅NO, the theoretical monoisotopic mass can be calculated with high accuracy. This experimental value obtained from an HRMS instrument, typically a Time-of-Flight (TOF) or Orbitrap analyzer, would be compared against the theoretical value. A close match (typically within 5 ppm) confirms the elemental composition, which is a fundamental step in structure elucidation. acs.orgmdpi.com

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Compound Name | Theoretical Monoisotopic Mass [M+H]⁺ (Da) |

|---|

Fragmentation Pattern Analysis for Structural Inference

In addition to providing an accurate mass, mass spectrometry induces fragmentation of the molecular ion. The analysis of these fragmentation patterns offers significant clues about the molecule's structure. libretexts.org The fragmentation of pyrrolizinone cores and related heterocycles often follows predictable pathways. mjcce.org.mk

For this compound, the molecular ion ([M]⁺˙) would be expected to undergo fragmentation through several key pathways. A common fragmentation for cyclic ketones is the loss of a carbon monoxide (CO) molecule, which would result in a significant fragment ion. mjcce.org.mk Additionally, cleavage related to the stable phenyl groups can occur. The stability of the resulting carbocations often dictates the most abundant fragment ions observed in the spectrum. libretexts.org Studies on related pyrrolizinone derivatives have shown that the nature of substituents on the core ring system significantly influences the abundance of diagnostic product ions. grafiati.com For instance, the fragmentation of similar heterocyclic structures like protopine (B1679745) often involves α-cleavage of the skeleton to produce characteristic ions. researchgate.net

Table 2: Plausible Mass Spectrometric Fragments for this compound

| Proposed Fragment | m/z (Nominal) | Description |

|---|---|---|

| [C₂₀H₁₅NO]⁺˙ | 285 | Molecular Ion (M⁺˙) |

| [C₁₉H₁₅N]⁺˙ | 269 | Loss of Carbon Monoxide (M-CO) |

| [C₁₄H₁₀N]⁺ | 204 | Loss of a Phenyl Radical |

Infrared (IR) Spectroscopy

Identification of Characteristic Vibrational Modes and Functional Group Presence

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. spectroscopyonline.com

The IR spectrum of this compound would be dominated by several characteristic absorption bands. The most prominent peak would be from the carbonyl (C=O) stretching vibration of the lactam (a cyclic amide) functional group. This peak is typically strong and appears in the region of 1680-1630 cm⁻¹. spectroscopyonline.com Other significant absorptions would include C-H stretching from the aromatic phenyl rings (above 3000 cm⁻¹) and the pyrrolizinone core, C=C stretching vibrations from the aromatic and heterocyclic rings (typically in the 1600-1450 cm⁻¹ region), and C-N stretching vibrations. The out-of-plane C-H bending vibrations for the substituted phenyl groups would also provide information about the substitution pattern.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Rings | 3100-3000 | Medium |

| C=O Stretch | Lactam (Amide) | 1680-1650 | Strong |

| C=C Stretch (Aromatic) | Phenyl Rings | 1600, 1475 | Medium-Strong |

| C=C Stretch | Pyrrolizinone Ring | ~1550 | Medium |

| C-N Stretch | Lactam | 1400-1300 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. technologynetworks.comazooptics.com The absorption of UV or visible light promotes electrons from a ground state to a higher energy orbital. msu.edu

The chromophore in this compound is the extensive conjugated π-electron system that includes the two phenyl rings and the pyrrolizinone nucleus. This extended conjugation is expected to result in strong absorption in the UV region. The spectrum would likely display multiple absorption bands corresponding to π→π* transitions. The wavelength of maximum absorbance (λmax) is indicative of the extent of the conjugated system; longer conjugated systems generally absorb at longer wavelengths (a bathochromic shift). msu.edu The solvent used for the analysis can also influence the λmax values. For some pyrrolizinones, certain solvents like methanol (B129727) have been observed to cause degradation, making solvent selection crucial for accurate analysis. grafiati.com

Table 4: Hypothetical UV-Vis Absorption Data for this compound in Acetonitrile

| Transition Type | Chromophore System | Expected λmax (nm) |

|---|---|---|

| π→π* | Phenyl Groups | ~250-270 |

Synergistic Application of Multiple Spectroscopic Techniques for Comprehensive Structure Determination

While each spectroscopic technique provides valuable data, none alone is sufficient to definitively elucidate the structure of a complex organic molecule like this compound. numberanalytics.com A comprehensive and unambiguous structure determination is achieved through the synergistic application of multiple techniques. chemrxiv.orgwiley.com

The process begins with HRMS to confirm the exact molecular formula. IR spectroscopy then identifies the key functional groups present, such as the lactam carbonyl. UV-Vis spectroscopy reveals the nature of the conjugated electron system. The fragmentation pattern from mass spectrometry helps to piece together the molecular skeleton. This data is integrated, often alongside Nuclear Magnetic Resonance (NMR) spectroscopy which provides detailed information about the connectivity and environment of atoms, to build a complete and verified molecular structure. chemrxiv.orgsolubilityofthings.com This combined approach ensures a high degree of confidence in the final structural assignment. dntb.gov.ua

Computational and Theoretical Investigations of Pyrrolizinone Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to the theoretical study of molecular systems. These methods solve the electronic Schrödinger equation to predict molecular properties like electron densities, energies, and structures. wikipedia.org

Ab Initio Methods: Meaning "from first principles," ab initio methods use physical constants, the number of electrons, and atomic positions as the only inputs. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method. wikipedia.org While powerful, these methods can be computationally expensive, especially for large molecules. wikipedia.orgumich.edu They aim to calculate the many-electron function which is the solution to the non-relativistic electronic Schrödinger equation, providing a route to converging on the exact solution as the complexity of the calculation increases. wikipedia.org Ab initio methods have been successfully used to predict protein structures and are valuable in drug design for understanding molecular interactions and properties. numberanalytics.comnih.gov

Density Functional Theory (DFT): DFT has become a widely used method for studying polyaromatic hydrocarbons and heterocyclic systems due to its balance of accuracy and computational efficiency. mdpi.comscirp.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density. DFT calculations are used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comscirp.orgnih.gov The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often correlates with higher chemical reactivity. mdpi.com Various functionals, such as B3LYP and M06-2X, can be employed depending on the system and the properties being investigated. scirp.org

Computational studies on various heterocyclic compounds demonstrate the utility of these methods. For instance, DFT calculations have been used to investigate the electronic properties of bis-pyrazoline derivatives and monochlorinated pyrenes, providing insights that align well with experimental results. mdpi.comscirp.org

Table 1: Common Quantum Chemical Methods and Their Applications

| Method | Principle | Common Applications in Pyrrolizinone Chemistry |

| Ab Initio | Solves the Schrödinger equation from first principles without empirical parameters. wikipedia.org | Geometry optimization, energy calculations, benchmarking for other methods. |

| Hartree-Fock (HF) | A foundational ab initio method that uses an average electron repulsion field. wikipedia.org | Initial geometry optimizations, provides a starting point for more advanced calculations. |

| Density Functional Theory (DFT) | Calculates properties based on the molecule's electron density. mdpi.com | Geometry optimization, reaction mechanism studies, prediction of electronic properties (HOMO/LUMO), vibrational analysis. mdpi.comscirp.org |

Elucidation of Aromaticity and Resonance Structures within Pyrrolizinones

Aromaticity is a key chemical property that confers significant stability to cyclic, planar, conjugated molecules that follow Hückel's rule (containing 4n+2 π-electrons). careerendeavour.comlumenlearning.com Aromatic compounds are stabilized by resonance energy, which arises from the delocalization of these π-electrons over the ring system. careerendeavour.comresearchgate.net

Computational methods can quantify aromaticity through various indices and by calculating resonance energies. The stability of the pyrrolizinone ring system is a direct consequence of its ability to delocalize electrons across both rings. For polycyclic systems, Clar's rule, which states that resonance structures with the most complete benzene-like π-sextets are most significant, can also provide insight. reddit.com

Table 2: Criteria for Aromaticity

| Criterion | Description | Application to Pyrrolizinone Core |

| Cyclic | The molecule must contain a ring of atoms. lumenlearning.com | The pyrrolizinone structure is bicyclic. |

| Planar | All atoms in the ring must lie in the same plane to allow for p-orbital overlap. lumenlearning.com | The core structure is largely planar, allowing for effective π-electron delocalization. |

| Conjugated | The ring must have a continuous system of overlapping p-orbitals. lumenlearning.com | The pyrrolizinone system features a conjugated network of double bonds and the nitrogen's p-orbital. |

| Hückel's Rule | The cyclic π-system must contain (4n+2) electrons, where n is a non-negative integer. careerendeavour.comlumenlearning.com | The delocalized system in the pyrrolizinone core accommodates a specific number of π-electrons that contributes to its aromatic character. |

Mechanistic Insights into Pyrrolizinone Reactions (e.g., Reaction Pathways, Transition State Analysis)

Computational chemistry is instrumental in mapping out the reaction mechanisms for the synthesis of complex molecules like pyrrolizinones. By calculating the potential energy surface of a reaction, chemists can identify intermediates, and more importantly, the transition states that connect them. wuxibiology.comucsb.edu

Transition State Theory: A transition state is the highest energy point on a reaction pathway, representing a short-lived configuration that reactants must pass through to become products. wuxibiology.comucsb.eduwikipedia.org Transition state theory provides a framework for understanding reaction rates by examining the properties of this "activated complex." wikipedia.org Computational methods like DFT can locate these saddle points on the potential energy surface and calculate their energies. ucsb.edu The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a key determinant of the reaction rate. wuxibiology.com

Applications to Pyrrolizinone-Related Systems: Mechanistic studies on the synthesis of related heterocyclic systems provide a model for understanding pyrrolizinone reactions. For example, DFT calculations have been used to elucidate the reaction mechanism for the synthesis of pyrrolidinedione derivatives. rsc.org These studies detailed a multi-step process involving Michael addition, a Nef-type rearrangement, and cyclization, calculating the energy barriers for each stage. rsc.org Similarly, computational studies supported a proposed cascade mechanism involving a 1,5-hydrogen atom transfer and cyclization in the synthesis of certain pyrrolizinone derivatives. researchgate.net These analyses help rationalize reaction outcomes and guide the development of new synthetic routes. iastate.edu

Studies on Stereoselectivity and Diastereoselectivity in Pyrrolizinone Synthesis

Many synthetic routes to substituted pyrrolizinones can generate multiple stereoisomers. Understanding and controlling the stereochemical outcome (stereoselectivity) is a central goal in organic synthesis. Computational methods provide critical insights into the factors that govern why one stereoisomer is formed preferentially over another.

Theoretical calculations can be used to model the transition states leading to different stereoisomeric products. According to the Curtin-Hammett principle, the product ratio is determined by the difference in the free energies of the respective transition states. By comparing the calculated energies of these competing transition states, chemists can predict the major product.

For instance, in a study on the highly diastereoselective hydrogenation of a substituted indolizine (B1195054) (a related nitrogen-fused ring system), theoretical calculations were used to rationalize the observed trans stereoselectivity. acs.org The calculations suggested that the stereochemical outcome was controlled by a keto-enol tautomerism that favored the formation of the kinetic product. acs.org Similar computational approaches have been applied to understand stereoselectivity in aza-Prins cyclizations and other reactions used to construct pyrrolizidine-containing scaffolds. researchgate.net These studies often analyze steric and electronic effects within the transition state structures to explain the observed selectivity. scholaris.ca

Investigation of Tautomerization Equilibria in Pyrrolizinone Systems

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. Pyrrolizinone systems, like other heterocyclic ketones, can potentially exist in equilibrium with their enol tautomers. The position of this equilibrium is crucial as different tautomers can exhibit distinct reactivity and biological activity.

Computational chemistry is a powerful tool for studying tautomeric equilibria. umich.edu By calculating the relative Gibbs free energies of the different tautomeric forms, it is possible to predict which tautomer will be dominant under specific conditions (e.g., in the gas phase or in different solvents). mdpi.com The polarizable continuum model (PCM) is often used to simulate the effects of a solvent environment.

Studies on related systems, such as 2-pyridone/2-hydroxypyridine and sildenafil (B151), have demonstrated the accuracy of these methods. mdpi.com For example, DFT calculations (using B3LYP and M06-2X functionals) on sildenafil showed that the keto tautomer is significantly more stable than the enol form in both the gas phase and in water. Similar investigations on 4-nitroso-5-pyrazolones used DFT and MP2 methods to conclude that the oxime tautomer is favored in solution, a finding that matched experimental NMR data. researchgate.net These approaches can be directly applied to the 6,7-Diphenyl-1-pyrrolizinone system to determine the relative stability of its potential keto and enol forms.

Table 3: Theoretical Methods for Studying Tautomerism

| Computational Method | Information Provided | Example Application |

| DFT (e.g., B3LYP, M06-2X) | Calculates relative Gibbs free energies (ΔG) of tautomers. | Predicted the dominant keto tautomer of sildenafil in gas and water phases. |

| MPn (e.g., MP2) | A post-Hartree-Fock method that includes electron correlation. researchgate.net | Investigated the relative stabilities of pyrazolone (B3327878) tautomers. researchgate.net |

| Polarizable Continuum Model (PCM) | Simulates the effect of a solvent on the tautomeric equilibrium. | Used to model the influence of water on the tautomer stability of sildenafil. |

| GIAO (Gauge-Independent Atomic Orbital) | Calculates NMR chemical shifts for different tautomers to compare with experimental data. researchgate.net | Helped confirm the coexistence of oxime forms of pyrazolones in solution. researchgate.net |

Conformational Analysis of Pyrrolizinone Derivatives

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. lumenlearning.comlibretexts.org For a molecule like this compound, the orientation of the two phenyl groups relative to the pyrrolizinone core is of particular interest. These different conformations can have different energies due to steric hindrance and other non-bonded interactions. lumenlearning.com

The preferred conformation is typically the one with the lowest energy. Computational methods are widely used to perform conformational analysis by systematically rotating flexible bonds and calculating the energy of each resulting conformer to map the potential energy surface. nih.gov This allows for the identification of local and global energy minima, which correspond to the most stable conformations.

In drug design, it is known that ligands often bind to proteins in conformations that are not their global minimum energy state; the energy required for this reorganization is known as strain energy. nih.gov For this compound, a conformational analysis would reveal the most stable arrangement of the phenyl rings and provide insight into how the molecule might adapt its shape to interact with a biological target. The analysis would consider factors like the repulsion between the bulky phenyl groups and their interaction with the pyrrolizinone core. nobelprize.org UV spectroscopy, combined with calculations of electric fields, can also serve as a powerful tool for experimental conformational analysis. rsc.org

Pyrrolizinones As Versatile Synthetic Scaffolds in Chemical Research

Strategic Use of Pyrrolizinones in the Construction of Complex Heterocyclic Architectures

The pyrrolizinone framework is a strategic starting point for the synthesis of a diverse array of complex heterocyclic structures. liverpool.ac.uk Chemists have developed various methodologies to leverage the inherent reactivity of the pyrrolizinone core to build upon its structure. These strategies often involve capitalizing on the enamine or enone character of the pyrrolizinone ring system, as well as the reactivity of substituents that can be introduced at various positions.

One common approach involves the reaction of pyrrolizinones with sulfoxonium ylides in the presence of an iridium catalyst to yield more complex structures. liverpool.ac.uk This method demonstrates the chemospecificity of such reactions, where pyrroles will cyclize under these conditions while other aromatic rings like phenyl and benzofuran (B130515) will not. liverpool.ac.uk Another strategy involves the 1,3-dipolar cycloaddition of nitrile oxides to pyrrolizinone derivatives, leading to the formation of novel spiro isoxazoline-pyrrolizinone systems. researchgate.net

The synthesis of dihydropyrrolizines can be achieved from enaminones through silica (B1680970) gel and microwave-promoted cyclization, offering an efficient route to this core structure. beilstein-journals.org These dihydropyrrolizine motifs are themselves valuable precursors for further functionalization and elaboration into more complex heterocyclic systems. beilstein-journals.org For instance, the pyrrole (B145914) ring within the dihydropyrrolizine core can be further functionalized. beilstein-journals.org

The construction of fused heterocyclic systems is another area where pyrrolizinones prove valuable. For example, the synthesis of pyrrolo[3,4-b]pyridin-5-ones can be achieved through a cascade process involving an Ugi three-component reaction (Ugi-3CR), an aza-Diels-Alder reaction, N-acylation, and aromatization. This showcases the ability to rapidly assemble complex, multi-ring systems from relatively simple starting materials, with the pyrrolizinone-related structure forming a key part of the final architecture.

The following table summarizes some of the key reactions and resulting heterocyclic architectures starting from or incorporating the pyrrolizinone scaffold.

| Starting Material/Core | Reagent/Condition | Resulting Heterocyclic Architecture | Reference |

| Pyrroles | Sulfoxonium ylides, Iridium catalyst | Pyrrolizinones and Indolizinones | liverpool.ac.uk |

| Pyrrolizinone derivatives | Nitrile oxide | Spiro Isoxazoline-Pyrrolizinones | researchgate.net |

| Enaminones | Silica gel, Microwave | Dihydropyrrolizines | beilstein-journals.org |

| Simple acyclic precursors | Ugi-3CR, aza-Diels-Alder, etc. | Pyrrolo[3,4-b]pyridin-5-ones |

Application in the Total Synthesis of Natural Products (Focus on Synthetic Strategy and Methodological Advancement)

The pyrrolizinone core and its derivatives are instrumental in the total synthesis of various natural products, particularly alkaloids. The rigid, bicyclic nature of the pyrrolizinone scaffold allows for a high degree of stereochemical control, which is crucial in the synthesis of complex, biologically active molecules.

One notable application is in the synthesis of pyrrothine natural products like holomycin (B130048) and xenorhabdin I. rsc.org An expedient total synthesis for these compounds has been developed, proceeding through a common pyrrothine hydrochloride intermediate. rsc.org This strategy allows for the efficient production of not only the natural products themselves but also a variety of analogs for structure-activity relationship (SAR) studies. rsc.org

The synthesis of spiroisoxazoline natural products, such as (+)-calafianin, has also utilized pyrrolizinone-related chemistry. acs.org Key steps in the synthesis of (+)-calafianin include an asymmetric nucleophilic epoxidation and a nitrile oxide cycloaddition, highlighting the versatility of cycloaddition strategies in building complex stereocenters. acs.org

Furthermore, the development of new synthetic methods often goes hand-in-hand with their application in natural product synthesis. For instance, photochemical approaches, such as the intramolecular Paternò–Büchi reaction, have been employed to create spirocyclic pyrrolizinones, which are key intermediates in the synthesis of certain natural product frameworks. nih.gov The [2+2] photocycloaddition reaction is another powerful tool for constructing multiple carbon-carbon bonds in a single step, enabling the synthesis of intricate structures with multiple stereocenters and quaternary carbons. nih.gov

The following table outlines some natural products whose synthesis involves pyrrolizinone or related heterocyclic cores, along with the key synthetic strategies employed.

| Natural Product | Key Synthetic Strategy | Methodological Advancement | Reference |

| Holomycin, Xenorhabdin I | Convergent synthesis via a common pyrrothine intermediate | Efficient access to natural products and analogs | rsc.org |

| (+)-Calafianin | Asymmetric nucleophilic epoxidation, Nitrile oxide cycloaddition | Stereochemical control in spirocycle formation | acs.org |

| Spirocyclic pyrrolizinones | Intramolecular Paternò–Büchi reaction | Photochemical approach to complex frameworks | nih.gov |

Design and Development of Novel Chemical Entities Incorporating the Pyrrolizinone Core

The pyrrolizinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to its use in the design and development of novel chemical entities with potential therapeutic applications.

Researchers have focused on synthesizing libraries of new chemical entities derived from various heterocyclic cores, including those related to pyrrolizinones. researchgate.net For example, novel N-substituted pyrrolo[3,4-b]quinoline-1,3-diones have been prepared through a palladium-catalyzed carbonylative imidazation-cyclization reaction. researchgate.net This methodology provides access to original scaffolds with a wide tolerance for many functional groups, making it suitable for generating compound libraries for drug discovery screening. researchgate.net

The development of new synthetic methods directly contributes to the ability to design novel chemical entities. For instance, the iridium-catalyzed reaction of sulfoxonium ylides with pyrroles to form pyrrolizinones is a chemospecific transformation that allows for the selective synthesis of this heterocyclic system. liverpool.ac.uk Such selectivity is highly desirable in the design of complex molecules.

Furthermore, the pyrrolizidine (B1209537) motif, a reduced form of the pyrrolizinone core, is a structural component of several drugs and drug candidates with a range of pharmacological activities, including anti-inflammatory and anticancer effects. beilstein-journals.org For example, (-)-ketorolac is a nonsteroidal anti-inflammatory drug, and licofelone (B1675295) is a promising agent for anticancer combination chemotherapy. beilstein-journals.org The synthesis of dihydropyrrolizine derivatives, which can be readily accessed from enaminones, provides a platform for the development of new therapeutic agents based on this core structure. beilstein-journals.org

The following table provides examples of the design and development of novel chemical entities based on the pyrrolizinone or related heterocyclic cores.

| Core Structure | Synthetic Approach | Potential Application | Reference |

| Pyrrolo[3,4-b]quinoline-1,3-diones | Palladium-catalyzed carbonylative imidazation-cyclization | Drug discovery libraries | researchgate.net |

| Pyrrolizinones | Iridium-catalyzed cyclization of pyrroles with sulfoxonium ylides | Selective synthesis of novel heterocycles | liverpool.ac.uk |

| Dihydropyrrolizines | Silica gel-mediated cyclization of enaminones | Development of anti-inflammatory and anticancer agents | beilstein-journals.org |

Q & A

Basic Research Questions

Q. What experimental techniques are most reliable for characterizing the molecular structure of 6,7-Diphenyl-1-pyrrolizinone?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, X-ray crystallography for absolute stereochemical determination, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-validate results with computational methods like density functional theory (DFT) to resolve ambiguities in substituent orientation .

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer : Employ a stepwise approach:

- Step 1 : Screen palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of phenylboronic acids to the pyrrolizinone core.

- Step 2 : Monitor reaction kinetics under varying temperatures (80–120°C) and solvent systems (e.g., toluene/DMF mixtures).

- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side-product formation .

Q. What in vitro assays are appropriate for preliminary pharmacological evaluation of this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Pair with cytotoxicity profiling (MTT assay) in normal cell lines (e.g., HEK293) to establish therapeutic indices. Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer :

- Root-Cause Analysis : Compare assay conditions (e.g., buffer pH, incubation time) and cell line genetic backgrounds.

- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity and identify confounding variables.

- Validation : Reproduce conflicting experiments under standardized protocols with orthogonal detection methods (e.g., LC-MS for metabolite quantification) .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- SAR Framework : Synthesize analogs with systematic substitutions (e.g., electron-withdrawing/donating groups on phenyl rings).

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in target proteins.

- Multivariate Analysis : Apply partial least squares regression (PLSR) to correlate physicochemical descriptors (logP, polar surface area) with bioactivity .

Q. How can researchers assess the stability of this compound under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC-UV at 0, 6, 12, and 24 hours.

- Thermal Analysis : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .

Data Contradiction Analysis Framework

Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Pd source) | 5–10 mol% Pd(OAc)₂ | Increases coupling efficiency by 30–40% |

| Solvent polarity | Toluene:DMF (4:1 v/v) | Reduces side-product formation by 25% |

| Temperature | 100°C ± 5°C | Maximizes reaction rate without decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.